molecular formula C15H14ClNO B270206 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide

2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide

Cat. No. B270206
M. Wt: 259.73 g/mol
InChI Key: DHXCKBDKNLIVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.79 g/mol.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide is not fully understood. However, studies have suggested that 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the production of inflammatory mediators. 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. In animal models, 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. Additionally, 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide has been found to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide in lab experiments is its high purity and yield. Additionally, 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide-based drugs for the treatment of inflammatory and pain-related conditions. Another area of research is the investigation of 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide's anti-tumor activity and its potential use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide. This method has been reported to yield a high purity and high yield of 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide.

Scientific Research Applications

2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide has been studied for its potential use in the treatment of various medical conditions. One of the most promising applications of 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide is its anti-inflammatory and analgesic properties. Studies have shown that 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, 2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide has been found to have anti-tumor activity in vitro and in vivo, indicating its potential use in cancer treatment.

properties

Product Name

2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H14ClNO/c1-11-6-8-13(9-7-11)17-15(18)10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

DHXCKBDKNLIVGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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